3-(6-Aminobenzofuran-3-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-amino-1-benzofuran-3-yl)piperidine-2,6-dione is a compound that features a benzofuran ring fused with a piperidine-2,6-dione structure. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(6-amino-1-benzofuran-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
3-(6-amino-1-benzofuran-3-yl)piperidine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(6-amino-1-benzofuran-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin. These compounds share structural similarities and exhibit a range of biological activities .
Uniqueness
What sets 3-(6-amino-1-benzofuran-3-yl)piperidine-2,6-dione apart is its unique combination of the benzofuran ring with the piperidine-2,6-dione structure. This unique structure may confer distinct biological activities and therapeutic potential compared to other benzofuran derivatives .
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-(6-amino-1-benzofuran-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N2O3/c14-7-1-2-8-10(6-18-11(8)5-7)9-3-4-12(16)15-13(9)17/h1-2,5-6,9H,3-4,14H2,(H,15,16,17) |
InChI Key |
OAPMBFYULOVLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=COC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.